

# Commercial suppliers of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate

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## Compound of Interest

Compound Name: Ethyl 2-[4-(trifluoromethoxy)anilino]acetate

Cat. No.: B1333474

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An In-Depth Technical Guide to **Ethyl 2-[4-(trifluoromethoxy)anilino]acetate** for Advanced Research & Development

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on **Ethyl 2-[4-(trifluoromethoxy)anilino]acetate**. It moves beyond a simple catalog of properties to provide actionable insights into its synthesis, commercial sourcing, and strategic application as a pivotal building block in modern pharmaceutical research.

## Strategic Importance in Medicinal Chemistry

**Ethyl 2-[4-(trifluoromethoxy)anilino]acetate** (CAS No. 306935-79-5) is a fluorinated aromatic amine derivative of significant interest in drug discovery.<sup>[1]</sup> Its value stems from the unique physicochemical properties imparted by the 4-(trifluoromethoxy)anilino scaffold. The trifluoromethoxy (-OCF<sub>3</sub>) group is a powerful bioisostere for other functional groups, offering a distinct combination of high lipophilicity, metabolic stability, and electron-withdrawing character.<sup>[2]</sup> These attributes can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, often leading to enhanced cell permeability, improved metabolic resistance, and stronger binding affinity to biological targets.<sup>[2]</sup>

This molecule is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate. The ethyl acetate moiety provides a reactive handle for a wide array of chemical transformations, including hydrolysis, amidation, and reduction, allowing for its incorporation into more complex molecular architectures.

## Physicochemical Profile and Identification

Accurate identification is critical for experimental reproducibility and regulatory compliance. The key properties of **Ethyl 2-[4-(trifluoromethoxy)anilino]acetate** are summarized below.

Property	Value	Source
CAS Number	306935-79-5	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> F <sub>3</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	263.21 g/mol	<a href="#">[1]</a>
IUPAC Name	Ethyl 2-([4-(trifluoromethoxy)phenyl]amino)acetate	N/A
Synonyms	Ethyl 2-(4-(trifluoromethoxy)anilino)acetate	<a href="#">[1]</a>

## Commercial Sourcing and Availability

A reliable supply of high-purity starting materials is the foundation of any successful research campaign. Several chemical suppliers specialize in providing fluorinated building blocks for research and development purposes. The following table lists known commercial suppliers of **Ethyl 2-[4-(trifluoromethoxy)anilino]acetate**. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity before use.

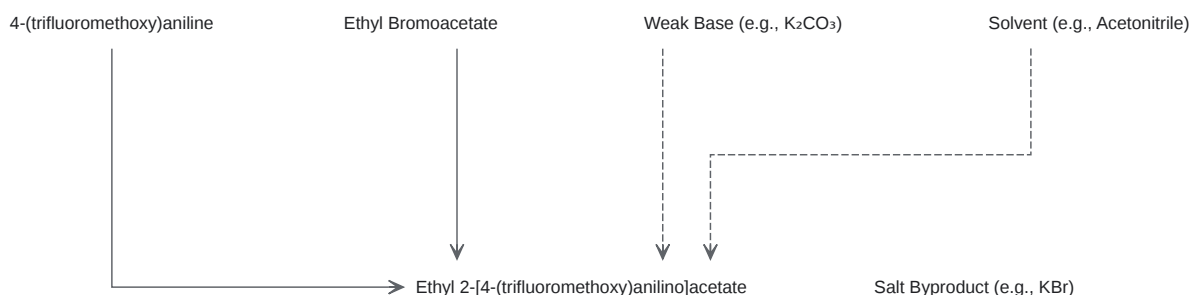
Supplier	Notes
Amatek Scientific Co. Ltd.	Listed as a supplier of this compound.[1]
Changzhou Kechem Bio-Scientific Co., LTD.	A listed commercial source.[1]
Shanghai Haohong Pharmaceutical Co., Ltd.	Offers this chemical intermediate.[1]
Shanghai Sunway Pharmaceutical Technology Co.,Ltd.	A known supplier in the pharmaceutical intermediate space.[1]
Shandong Libixi Biopharmaceutical Technology Co., Ltd.	Listed as a provider of the compound.[1]
Frontier Specialty Chemicals	Provides the compound under catalog number E14463.[3]
Chemrio	Lists the product in their catalog.[4]

## Synthesis Pathway and Mechanistic Rationale

The most common and industrially scalable synthesis of **Ethyl 2-[4-(trifluoromethoxy)anilino]acetate** involves the nucleophilic substitution of a haloacetate ester by 4-(trifluoromethoxy)aniline.

### Reaction Scheme:

The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate. This displaces the bromide leaving group, forming the new carbon-nitrogen bond. A weak base is typically added to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.



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Caption: Synthetic pathway for **Ethyl 2-[4-(trifluoromethoxy)anilino]acetate**.

## Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on standard organic synthesis techniques for N-alkylation of anilines.[5][6] It is intended for experienced laboratory personnel and must be performed with appropriate safety precautions.

Objective: To synthesize **Ethyl 2-[4-(trifluoromethoxy)anilino]acetate**.

Materials:

- 4-(trifluoromethoxy)aniline (1.0 eq)
- Ethyl bromoacetate (1.1 eq)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (1.5 eq)
- Acetonitrile (CH<sub>3</sub>CN), anhydrous
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)

- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Deionized water

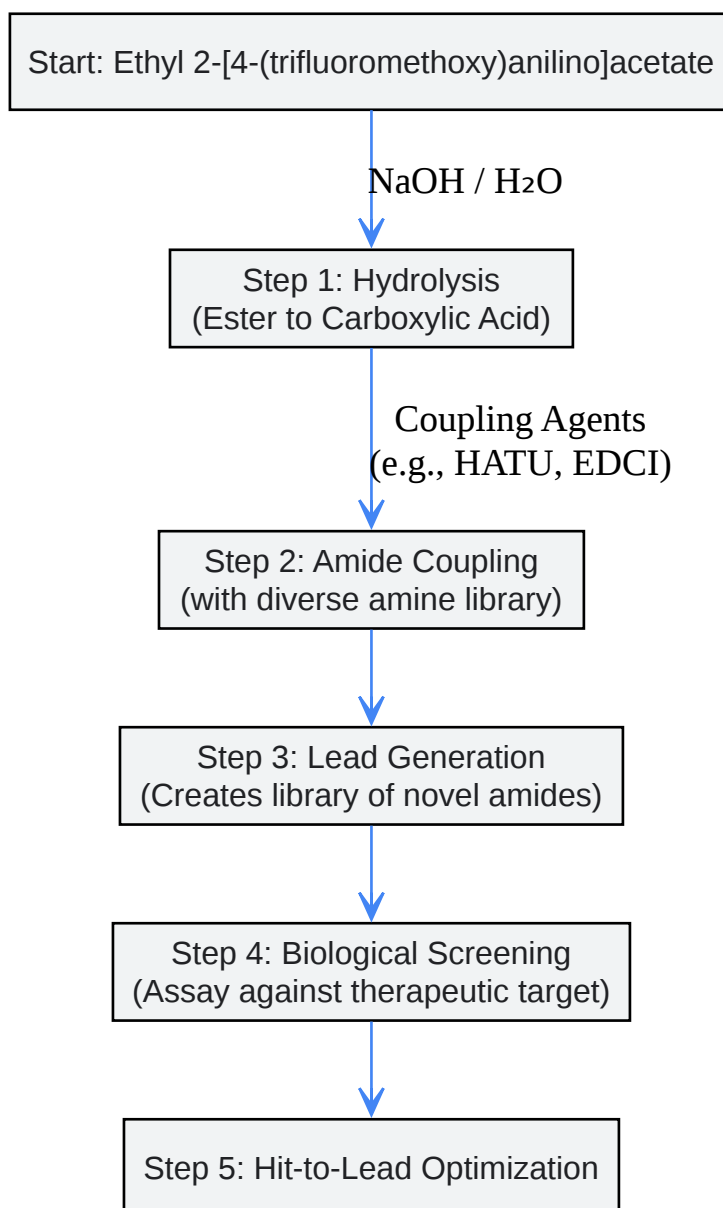
Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethoxy)aniline and anhydrous potassium carbonate.
- **Solvent Addition:** Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension.
- **Reagent Addition:** Add ethyl bromoacetate dropwise to the stirring suspension at room temperature.
- **Reaction:** Heat the mixture to reflux (approximately  $82^\circ\text{C}$ ) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Filter the solid salts and wash the filter cake with ethyl acetate.
  - Combine the filtrate and washes and concentrate under reduced pressure to remove the solvent.
  - Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure **Ethyl 2-[4-(trifluoromethoxy)anilino]acetate**.

- Characterization: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Application Workflow in Drug Discovery

The primary utility of this compound is as a scaffold for building more elaborate drug candidates. The workflow below illustrates its strategic integration into a drug discovery pipeline.



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Caption: Drug discovery workflow using the target intermediate.

This workflow highlights the conversion of the ethyl ester to a carboxylic acid, which is then coupled with various amines to generate a library of diverse amide compounds. This library can be screened for biological activity, and promising "hits" can be further optimized. The trifluoromethoxy group is carried through the synthesis, imparting its beneficial properties to the final compounds.<sup>[2][7]</sup>

## Conclusion

**Ethyl 2-[4-(trifluoromethoxy)anilino]acetate** is a high-value, strategically important intermediate for pharmaceutical R&D. Its utility is derived from the desirable properties of the trifluoromethoxy group, which can significantly enhance the drug-like characteristics of a molecule. A clear understanding of its synthesis, commercial availability, and strategic application allows research organizations to accelerate their discovery programs and develop novel therapeutics with improved efficacy and safety profiles.

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